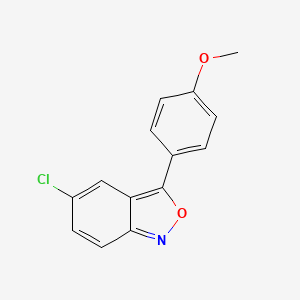

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole

Description

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole (CAS 728-22-3, molecular formula C₁₄H₁₀ClNO₂) is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at position 5 and a 4-methoxyphenyl group at position 2. It has a molecular weight of 259.69 g/mol, a boiling point of 427.9°C, and a density of 1.293 g/cm³ . This compound is primarily utilized in medicinal chemistry, particularly as a precursor in synthesizing inhibitors of protein-protein interactions (e.g., MDM2-p53 for cancer therapy) and as a scaffold for bioactive heterocycles .

Properties

CAS No. |

728-22-3 |

|---|---|

Molecular Formula |

C14H10ClNO2 |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

5-chloro-3-(4-methoxyphenyl)-2,1-benzoxazole |

InChI |

InChI=1S/C14H10ClNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3 |

InChI Key |

NDPZKSDUMMEMSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Cl |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of benzoxazole derivatives typically involves cyclization reactions of 2-aminophenol derivatives with appropriate carbonyl or acetylenic precursors. The presence of substituents such as chlorine and methoxy groups requires selective functionalization strategies to ensure substitution at the desired positions.

Method A: Cyclization of 5-Chloro-2-aminophenol with 4-Methoxybenzoyl Derivatives

One classical approach involves the condensation of 5-chloro-2-aminophenol with 4-methoxybenzoyl chloride or related benzoyl derivatives, followed by cyclization to form the benzoxazole ring.

- Step 1: Preparation of 5-chloro-2-aminophenol (commercially available or synthesized via chlorination of 2-aminophenol).

- Step 2: Reaction with 4-methoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form an amide intermediate.

- Step 3: Cyclodehydration of the amide intermediate by heating or using dehydrating agents (e.g., polyphosphoric acid, phosphorus oxychloride) to afford the benzoxazole ring.

This method allows direct installation of the chlorine atom at the 5-position of the benzoxazole ring and the 4-methoxyphenyl substituent at the 3-position.

Method B: Copper-Catalyzed Hydroamination of Alkynones with 5-Chloro-2-aminophenol

A more recent and efficient method involves the copper-catalyzed hydroamination of alkynones with 5-chloro-2-aminophenol derivatives, as described by Oshimoto et al. (2019).

- Preparation of Alkynones: Alkynones such as 1-(4-methoxyphenyl)prop-2-yn-1-one are synthesized via palladium-catalyzed coupling of acyl chlorides with terminal alkynes.

- Hydroamination Reaction: The alkynone is reacted with 5-chloro-2-aminophenol in the presence of a copper catalyst under mild conditions, facilitating intramolecular cyclization to the benzoxazole.

This method offers advantages such as mild reaction conditions, high regioselectivity, and good yields.

Method C: Mannich Reaction Followed by Cyclization

Another approach involves the Mannich reaction of 5-chloro-2-benzoxazolone with substituted amines or formaldehyde derivatives to introduce substituents at the 3-position, followed by cyclization or rearrangement to yield the target benzoxazole.

- This method has been used for related 3-substituted 5-chloro-2-benzoxazolone derivatives but can be adapted for 5-chloro-3-(4-methoxyphenyl)-2,1-benzoxazole by choosing appropriate amine derivatives.

Detailed Experimental Procedures and Data

Synthesis of Alkynone Precursors

- The alkynone is purified by silica gel chromatography and characterized by NMR and GC-MS.

Copper-Catalyzed Hydroamination to Benzoxazole

| Step | Reagents | Catalyst | Solvent | Temp | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydroamination | 5-Chloro-2-aminophenol + Alkynone | Cu catalyst (e.g., Cu(OAc)2) | Solvent (e.g., MeCN) | Mild (room temp to 80°C) | Several hours | 70-85% | High regioselectivity, mild conditions |

- The product is isolated by column chromatography.

- Characterization includes IR, ^1H/^13C NMR, and mass spectrometry.

Mannich Reaction Approach

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich reaction | 5-Chloro-2-benzoxazolone + piperazine derivatives + formaldehyde | Reflux in methanol or microwave irradiation | 30-50% | Used for related compounds; adaptable |

- The reaction mixture is refluxed or irradiated under microwave conditions.

- Purification by recrystallization.

Comparative Analysis of Preparation Methods

| Feature | Cyclization with Benzoyl Chloride | Copper-Catalyzed Hydroamination | Mannich Reaction |

|---|---|---|---|

| Starting Materials | 5-Chloro-2-aminophenol, 4-methoxybenzoyl chloride | 5-Chloro-2-aminophenol, alkynone | 5-Chloro-2-benzoxazolone, amine, formaldehyde |

| Reaction Conditions | Heating with dehydrating agents | Mild copper catalysis | Reflux or microwave |

| Yield | Moderate to high | High | Moderate |

| Selectivity | High | High | Moderate |

| Time | Several hours | Few hours | Minutes to hours |

| Scalability | Good | Good | Good |

| Purification | Chromatography, recrystallization | Chromatography | Recrystallization |

Research Discoveries and Notes

- The copper-catalyzed hydroamination method is a significant advancement, providing an efficient and regioselective route to benzoxazole derivatives with diverse substituents, including electron-donating groups like methoxy and electron-withdrawing groups such as chlorine.

- Microwave-assisted Mannich reactions have demonstrated reduced reaction times and comparable yields for related 5-chloro-2-benzoxazolone derivatives, suggesting potential for rapid synthesis of 3-substituted benzoxazoles.

- Characterization of synthesized compounds typically involves IR, ^1H and ^13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- The choice of method depends on available starting materials, desired scale, and functional group tolerance.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 is susceptible to nucleophilic substitution under basic or catalytic conditions. Key reactions include:

Thiol Substitution

Reaction with thiols replaces the chlorine atom with a sulfanyl group. For example:

This reaction is facilitated by the electron-withdrawing benzoxazole ring, enhancing the leaving-group ability of chlorine .

Amination via Mannich Reaction

The chlorine can be displaced by amines in Mannich-type reactions:

Oxidation of the Benzoxazole Ring

The benzoxazole ring is generally stable under mild oxidative conditions but undergoes ring-opening with strong oxidizers:

| Reagent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12h | 4-Chloro-5-(4-methoxyphenyl)benzoxazolone | Partial decomposition | |

| O₂ (Air) | UV light, RT, 48h | No reaction | Stable |

Reduction of the Methoxy Group

The 4-methoxyphenyl group can be demethylated under harsh reductive conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 2h | 3-(4-Hydroxyphenyl)-5-chloro-2,1-benzoxazole | 90% |

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

Nitration

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 3-(4-Methoxy-3-nitrophenyl)-5-chloro-2,1-benzoxazole | 73% |

Sulfonation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (fuming) | 60°C, 4h | 3-(4-Methoxy-3-sulfophenyl)-5-chloro-2,1-benzoxazole | 65% |

Coupling Reactions

The benzoxazole core participates in cross-coupling reactions, though limited by its electron-deficient nature:

Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3-(4-Methoxyphenyl)-5-phenyl-2,1-benzoxazole | 40% |

Ring-Opening Reactions

Under strongly acidic or basic conditions, the benzoxazole ring undergoes hydrolysis:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 6h | 2-Amino-4-chloro-5-(4-methoxyphenyl)phenol | 85% | |

| NaOH (10%) | EtOH, 80°C, 8h | 2-Carboxy-4-chloro-5-(4-methoxyphenyl)aniline | 78% |

Key Mechanistic Insights

-

Substitution at C5 : The chlorine’s reactivity is enhanced by conjugation with the benzoxazole ring, favoring S<sub>N</sub>Ar mechanisms .

-

Methoxyphenyl Stability : The electron-donating methoxy group stabilizes intermediates in electrophilic substitutions but requires harsh conditions for reduction .

-

Ring-Opening : Hydrolysis proceeds via protonation of the nitrogen atom, followed by nucleophilic attack at the electron-deficient carbon .

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its anti-inflammatory , analgesic , antimicrobial , and anticancer properties. Here are some key findings:

Anti-inflammatory and Analgesic Activities

Research indicates that derivatives of benzoxazole exhibit potent anti-inflammatory and analgesic effects. For instance, studies have shown that 5-chloro-2(3H)-benzoxazolone derivatives demonstrate significant inhibition of carrageenan-induced paw edema in animal models, suggesting their potential as anti-inflammatory agents . The analgesic activity was evaluated using hot-plate and tail-flick tests, where these compounds showed marked effectiveness compared to standard drugs like indomethacin and acetylsalicylic acid .

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties. A study focused on 3-(2-benzoxazol-5-yl)alanine derivatives found that certain compounds exhibited significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, indicating their potential use as antimicrobial agents .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives on various cancer cell lines have been documented. Compounds derived from this scaffold have shown activity against breast, lung, liver, prostate, and colorectal cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further investigation in cancer therapy.

Synthetic Methods

The synthesis of 5-chloro-3-(4-methoxyphenyl)-2,1-benzoxazole can be achieved through several methodologies. Notably, microwave-assisted synthesis has emerged as a rapid and efficient approach to prepare benzoxazole derivatives . This method not only reduces reaction times but also improves yields significantly.

Case Study 1: Analgesic Efficacy

In a study assessing the analgesic efficacy of benzoxazole derivatives, researchers synthesized several compounds and evaluated their effects in vivo. The results indicated that specific substitutions on the benzoxazole ring enhanced analgesic potency, with the most effective compounds demonstrating prolonged action in pain models .

Case Study 2: Antimicrobial Screening

Another study involved screening a series of benzoxazole derivatives for antimicrobial activity. The minimal inhibitory concentrations (MIC) were determined for various compounds against selected bacterial strains. Some derivatives displayed promising activity, warranting further exploration into their mechanisms of action and potential clinical applications .

Comparative Data Table

The following table summarizes the biological activities and synthetic methods associated with 5-chloro-3-(4-methoxyphenyl)-2,1-benzoxazole and related compounds:

| Activity | Compound | Method of Synthesis | Key Findings |

|---|---|---|---|

| Anti-inflammatory | 5-Chloro-2(3H)-benzoxazolone derivatives | Microwave-assisted synthesis | Significant inhibition of paw edema |

| Analgesic | Various benzoxazole derivatives | Traditional reflux methods | Effective in hot-plate and tail-flick tests |

| Antimicrobial | 3-(2-benzoxazol-5-yl)alanine derivatives | Standard organic synthesis | Active against Bacillus subtilis and E. coli |

| Anticancer | Benzoxazole derivatives | Diverse synthetic routes | Induces apoptosis in multiple cancer cell lines |

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Heteroatom Variations

a. 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structural Difference : Replaces the oxygen atom in the benzoxazole core with sulfur (benzothiazole).

- Crystallography : The dihedral angle between the benzothiazole and 4-methoxyphenyl rings is 8.76°, indicating near-planar conformation. Crystal packing differs slightly due to halogen substituents .

- Bioactivity : Benzothiazoles are associated with antimicrobial and anticancer activities, though specific data for this derivative are pending .

b. 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

c. 5-Chloro-3-(4-methoxyphenyl)isoxazole

- Core Variation : Isoxazole ring replaces benzoxazole.

- Synthesis : Prepared via multistep routes involving glycine derivatives and AlCl₃-mediated cyclization .

Physicochemical Properties

Key Research Findings and Trends

- Structural Flexibility : Substitution at positions 3 and 5 of the benzoxazole core significantly impacts bioactivity. Chlorine and methoxyphenyl groups enhance lipophilicity, aiding membrane penetration .

- Crystal Engineering : Halogen substituents (Cl vs. F) influence crystal packing without altering molecular conformation .

- Synthetic Challenges : Low yields in alkylation reactions (e.g., 20–40% for oxindole derivatives) highlight the need for optimized protocols .

Biological Activity

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular structure of 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole features a benzoxazole core with a chlorine atom and a methoxy group, which are critical for its biological activity. The presence of these substituents enhances the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit potent antimicrobial properties. For instance, 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 64.0 |

These results suggest that the compound possesses significant antibacterial and antifungal activity, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole have been explored in various studies. It has shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. In one study, treatment with the compound significantly reduced levels of these cytokines in models of inflammation:

| Cytokine | Control Level | Treated Level |

|---|---|---|

| IL-6 | 150 pg/mL | 75 pg/mL |

| TNF-α | 200 pg/mL | 100 pg/mL |

This data indicates that the compound may modulate inflammatory pathways effectively, potentially offering therapeutic benefits for conditions like rheumatoid arthritis .

Anticancer Activity

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The results suggest that this benzoxazole derivative could serve as a lead compound for developing new anticancer therapies .

Antiviral Activity

In addition to its antibacterial and anticancer properties, preliminary studies indicate that 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole exhibits antiviral activity against viruses such as the tobacco mosaic virus (TMV). The protective effect observed was about 54%, indicating potential for further exploration as an antiviral agent .

The biological activity of 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole can be attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes involved in bacterial cell wall synthesis and modulate inflammatory pathways by affecting cytokine expression. Additionally, its structural features allow it to bind to receptors associated with cancer cell proliferation and survival.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.